4-chloro-N-methyl-N-{4-[4-(methylamino)phenyl]cyclohexyl}benzamide
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Overview
Description
4-chloro-N-methyl-N-{4-[4-(methylamino)phenyl]cyclohexyl}benzamide is a synthetic organic compound with the molecular formula C21H25ClN2O It is known for its complex structure, which includes a benzamide core substituted with a chloro group, a methyl group, and a cyclohexyl ring bearing a methylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-N-{4-[4-(methylamino)phenyl]cyclohexyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:
Formation of the cyclohexyl intermediate: This step involves the reaction of a cyclohexyl compound with a methylamino phenyl group under specific conditions to form the desired intermediate.
Introduction of the benzamide core: The intermediate is then reacted with a benzoyl chloride derivative to introduce the benzamide core.
Chlorination: The final step involves the chlorination of the benzamide derivative to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-methyl-N-{4-[4-(methylamino)phenyl]cyclohexyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
4-chloro-N-methyl-N-{4-[4-(methylamino)phenyl]cyclohexyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-methyl-N-{4-[4-(methylamino)phenyl]cyclohexyl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-methylbenzamide
- 5-chloro-2-methoxy-N-{2-(4-sulfamoylphenyl)ethyl}benzamide
Uniqueness
4-chloro-N-methyl-N-{4-[4-(methylamino)phenyl]cyclohexyl}benzamide is unique due to its specific substitution pattern and the presence of both a cyclohexyl ring and a methylamino phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-chloro-N-methyl-N-[4-[4-(methylamino)phenyl]cyclohexyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O/c1-23-19-11-5-15(6-12-19)16-7-13-20(14-8-16)24(2)21(25)17-3-9-18(22)10-4-17/h3-6,9-12,16,20,23H,7-8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAUVHCJGWASCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2CCC(CC2)N(C)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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